molecular formula C21H18N6O2 B2365343 N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1260949-31-2

N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2365343
CAS No.: 1260949-31-2
M. Wt: 386.415
InChI Key: RTMBHOCSISTLSA-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N6O2 and its molecular weight is 386.415. The purity is usually 95%.
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Biological Activity

N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound that belongs to the class of triazoloquinoxalines. This class has garnered attention due to its diverse biological activities, including potential applications in treating various diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antidepressant Effects

Research indicates that derivatives of [1,2,4]triazolo[4,3-a]quinoxalines exhibit significant antidepressant-like effects. In a study utilizing the Porsolt's forced swim test in rats, certain compounds from this class demonstrated reduced immobility times, suggesting potential as rapid-acting antidepressants. The optimal activity was associated with specific substitutions on the triazole ring and quinoxaline moiety .

Adenosine Receptor Modulation

Compounds similar to this compound have been shown to bind selectively to adenosine A1 and A2 receptors. For instance, one study reported an IC50 value of 28 nM for A1 receptor binding and 21 nM for A2 receptor binding in related compounds. This selective binding indicates potential therapeutic applications in modulating neurotransmitter systems involved in mood regulation and cognition .

Anticancer Activity

The anticancer properties of triazoloquinoxaline derivatives have been documented in various studies. One notable investigation assessed the cytotoxicity of these compounds against A375 melanoma cells. At a concentration of 10 µM, certain derivatives reduced cell viability significantly, indicating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the triazole ring could enhance anticancer efficacy .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of cAMP Accumulation : Some derivatives have been shown to inhibit cAMP accumulation induced by adenosine in various cell types, suggesting their role as adenosine antagonists.
  • Neurotransmitter Modulation : By interacting with adenosine receptors, these compounds may influence neurotransmitter release and signaling pathways associated with mood regulation and anxiety.

Case Studies

Study Findings Reference
Porsolt's TestReduced immobility time in rats suggests antidepressant effects
A375 Cell LineSignificant reduction in cell viability at 10 µM concentration
Adenosine Receptor BindingIC50 values of 28 nM (A1) and 21 nM (A2) indicate selective binding

Properties

IUPAC Name

N-(3-cyanophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O2/c1-2-6-18-24-25-20-21(29)26(16-9-3-4-10-17(16)27(18)20)13-19(28)23-15-8-5-7-14(11-15)12-22/h3-5,7-11H,2,6,13H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMBHOCSISTLSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC(=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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